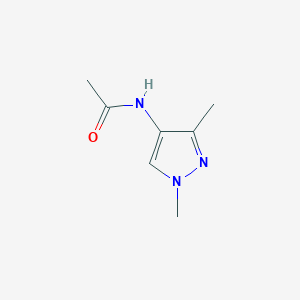
1-n-Heptanoylaminoanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-n-Heptanoylaminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries. This compound is characterized by the presence of a heptanoylamino group attached to the anthraquinone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-n-Heptanoylaminoanthraquinone can be synthesized through various methods. One common approach involves the reaction of 1-aminoanthraquinone with heptanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow methods to ensure consistent quality and yield. . This method allows for precise control over reaction parameters, resulting in a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-n-Heptanoylaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The heptanoylamino group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, each with distinct properties and applications. For example, oxidation can yield anthraquinone-2-carboxylic acid, while reduction can produce 1,4-dihydroxyanthraquinone .
Scientific Research Applications
1-n-Heptanoylaminoanthraquinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies related to cellular processes and as a fluorescent probe.
Industry: The compound is utilized in the production of high-performance dyes and pigments.
Mechanism of Action
The mechanism of action of 1-n-Heptanoylaminoanthraquinone involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of essential biological processes. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of 1-n-Heptanoylaminoanthraquinone, known for its use in dye production.
1-Nitroanthraquinone: Another precursor, used in the high-temperature ammonolysis process.
1,4-Dihydroxyanthraquinone: A reduction product with applications in photography and as an antioxidant.
Uniqueness
This compound is unique due to its heptanoylamino group, which imparts distinct chemical properties and enhances its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)heptanamide |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-5-13-18(23)22-17-12-8-11-16-19(17)21(25)15-10-7-6-9-14(15)20(16)24/h6-12H,2-5,13H2,1H3,(H,22,23) |
InChI Key |
XMKBHARQDPWLLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
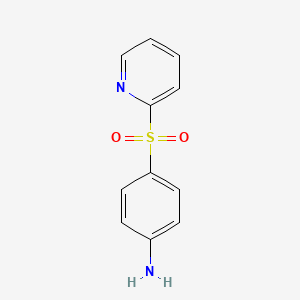
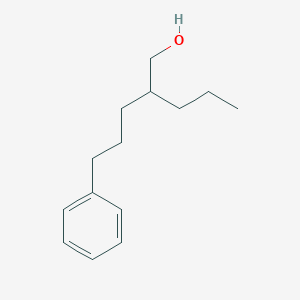
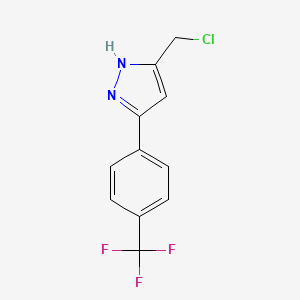
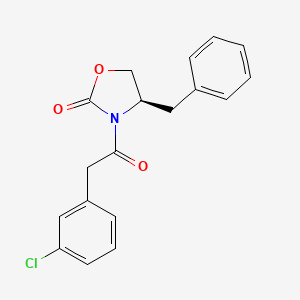
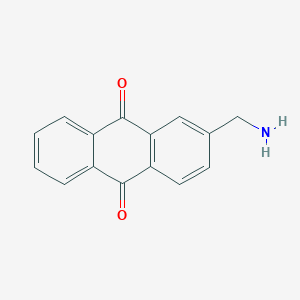
![Methyl 4-[1,3]dioxan-2-yl-2-fluorobenzoate](/img/structure/B8428081.png)
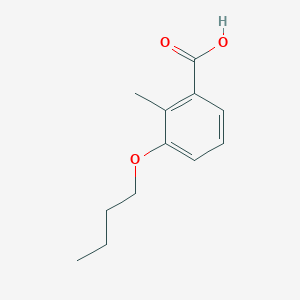
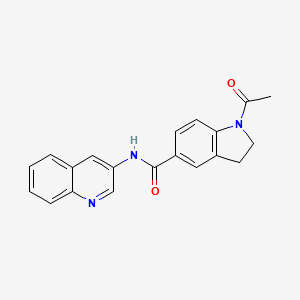
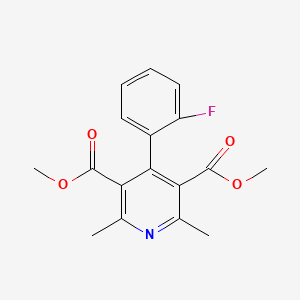
![octahydro-2H-pyrano[3,2-b]pyridine](/img/structure/B8428122.png)
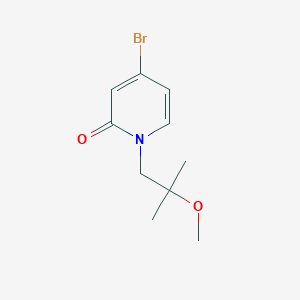
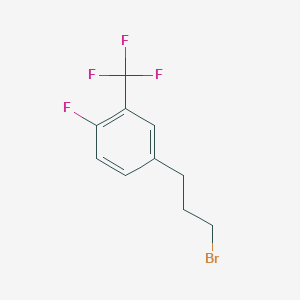
![7-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B8428149.png)
